![molecular formula C9H8FNO5 B13648667 Methyl 5-fluoro-2-methoxy-4-nitrobenzoate](/img/structure/B13648667.png)
Methyl 5-fluoro-2-methoxy-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate typically involves the nitration of methyl 5-fluoro-2-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-fluoro-2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: Methyl 5-fluoro-2-methoxy-4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 5-fluoro-2-methoxy-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows the compound to participate in redox reactions, while the methoxy and fluorine groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 5-ethyl-2-methoxy-3-nitrobenzoate
Comparison: Methyl 5-fluoro-2-methoxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. For example, the position of the fluorine and nitro groups can affect the compound’s electronic properties and its behavior in chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C9H8FNO5 |
---|---|
Molekulargewicht |
229.16 g/mol |
IUPAC-Name |
methyl 5-fluoro-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3 |
InChI-Schlüssel |
DEXRZEOSXMHCFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.